molecular formula C11H25Cl2N B189245 N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No. 115555-77-6

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Cat. No.: B189245
CAS No.: 115555-77-6
M. Wt: 242.23 g/mol
InChI Key: UURRECHSOADBEG-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C11H24ClN. It is a derivative of butanamine, where the nitrogen atom is substituted with butyl and 3-chloropropyl groups. This compound is often used in various chemical reactions and has applications in different scientific fields.

Mechanism of Action

“N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride” is used as a reagent in the production of dronedarone hydrochloride, an antiarrhythmia drug . Dronedarone inhibits rapid Na+ currents rate-dependently, which non-competitively antagonizes α– and β-adrenergic receptors .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride typically involves the reaction of butanamine with 1-chloro-3-dibutylaminopropane. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis to form butanamine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate are used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various butanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(3-chloropropyl)butan-1-amine
  • 1-Chloro-3-dibutylaminopropane
  • 3-(Dibutylamino)propyl Chloride

Uniqueness

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both butyl and 3-chloropropyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURRECHSOADBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626717
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115555-77-6
Record name 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115555-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dibutylamino-3-chloropropane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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